Product packaging for 4-(3-Acetylaminophenyl)phenol(Cat. No.:CAS No. 462660-26-0)

4-(3-Acetylaminophenyl)phenol

Cat. No.: B112650
CAS No.: 462660-26-0
M. Wt: 227.26 g/mol
InChI Key: XQOBDZNWQCBRSU-UHFFFAOYSA-N
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Description

4-(3-Acetylaminophenyl)phenol is a high-purity synthetic organic compound characterized by a biphenyl core structure substituted with an acetyl-protected amine and a phenolic hydroxyl group. This specific arrangement of functional groups makes it a valuable intermediate in advanced organic synthesis and drug discovery research. The acetyl group on the nitrogen atom enhances the molecule's stability, while the free phenol moiety offers a versatile handle for further chemical modifications, such as etherification or esterification . Researchers value this compound for its potential as a key precursor in the development of more complex molecules. Its structural features are similar to those found in compounds investigated for various pharmaceutical applications, suggesting its utility in exploring new therapeutic agents . The presence of the phenolic hydroxyl group is of particular interest, as such groups are known to contribute to antioxidant activity through radical scavenging mechanisms in related phenolic compounds . As a building block, this compound can be used in cross-coupling reactions, amide bond formation, and other synthetic transformations to create libraries of compounds for screening. This product is intended for research purposes in a controlled laboratory environment only. It is not classified as a drug or pharmaceutical, and it is strictly for use in vitro. It is not approved for diagnostic or therapeutic applications, and any introduction into humans or animals is prohibited by law. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO2 B112650 4-(3-Acetylaminophenyl)phenol CAS No. 462660-26-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(4-hydroxyphenyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14(17)8-6-11/h2-9,17H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOBDZNWQCBRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457989
Record name 4-(3-ACETYLAMINOPHENYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462660-26-0
Record name 4-(3-ACETYLAMINOPHENYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Aromatic Substitution and Directing Effects

Phenols activate aromatic rings toward electrophilic substitution, with hydroxyl groups directing incoming electrophiles to ortho and para positions. For this compound, this complicates direct nitration or acylation at the 3-position of the target phenyl ring. To circumvent this, transient protection of the phenol as a methyl ether (e.g., using dimethyl sulfate) or silyl ether (e.g., tert-butyldimethylsilyl chloride) is often employed. Subsequent deprotection under mild acidic or basic conditions restores the hydroxyl group post-functionalization.

Synthetic Routes to this compound

Method A: Ullmann Coupling with Subsequent Functionalization

This two-step approach involves coupling a halogenated phenol with a pre-functionalized acetylaminophenyl boronic acid.

  • Ullmann Coupling :

    • Reactants : 4-Bromophenol and 3-acetylaminophenylboronic acid.

    • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (3:1), 80°C, 12 h.

    • Outcome : Forms the biphenyl backbone with unprotected phenol and acetylated amine.

    • Yield : ~65–70% after recrystallization from ethanol.

Mechanistic Insight : The palladium catalyst facilitates oxidative addition with the aryl bromide, followed by transmetallation with the boronic acid. Reductive elimination yields the biphenyl product.

Optimization Considerations :

  • Solvent Choice : Mixed polar solvents (DMF/H₂O) enhance solubility of inorganic bases and aryl partners.

  • Protection Alternatives : Using 4-methoxyphenyl bromide avoids phenol interference but necessitates post-coupling demethylation with BBr₃ in CH₂Cl₂.

Method B: Acylation of 3-Amino-4-phenylphenol

Direct acylation of the amine precursor offers a streamlined pathway, though competing O-acylation of the phenol must be mitigated.

  • Aminophenol Preparation :

    • Reduction of Nitro Precursor : Hydrogenate 3-nitro-4-phenylphenol (H₂, 10% Pd/C, EtOH, 25°C) to 3-amino-4-phenylphenol.

    • Yield : ~85% after filtration and solvent removal.

  • Selective Acetylation :

    • Conditions : Acetic anhydride (1.2 equiv), pyridine (2 equiv), 0°C → room temperature, 4 h.

    • Workup : Quench with ice-water, extract with EtOAc, wash with HCl (1M) and NaHCO₃.

    • Yield : ~78% after silica gel chromatography.

Critical Analysis : Pyridine acts as both base and acylation catalyst, ensuring N-acetylation predominates over O-acetylation. Lower temperatures further suppress side reactions.

Method C: Multi-Step Synthesis via Nitration and Reduction

This classical approach leverages sequential functionalization of a preassembled biphenyl system.

  • Nitration of 4-Phenylphenol :

    • Conditions : HNO₃ (fuming), H₂SO₄ (conc.), 0°C, 2 h.

    • Regioselectivity : Nitro group introduced at the 3-position due to steric hindrance from the 4-phenyl group.

    • Yield : ~60% after recrystallization from acetic acid.

  • Reduction to Amine :

    • Conditions : H₂ (1 atm), Ra-Ni, EtOH, 6 h.

    • Yield : ~90%.

  • Acetylation :

    • As described in Method B.

Challenges : Nitration regioselectivity is inconsistent at scale, often producing 2- and 3-nitro isomers requiring chromatographic separation.

Comparative Analysis of Synthetic Methods

Method Advantages Disadvantages Yield
Ullmann CouplingHigh regioselectivity; minimal protection stepsPd catalyst cost; boronic acid availability65–70%
Direct AcylationShort synthetic route; scalableCompeting O-acylation requires careful control75–78%
Nitration-ReductionUses inexpensive reagentsPoor regioselectivity; multiple purification50–55%

Industrial-Scale Considerations and Process Optimization

Catalyst Recycling in Ullmann Coupling

Recovering palladium catalysts via filtration or adsorption on activated carbon reduces costs. Ligand-modified Pd systems (e.g., Pd(OAc)₂ with triphenylphosphine) enable reuse for up to 5 cycles with <10% activity loss.

Solvent Selection for Acetylation

Replacing pyridine with DMAP (4-dimethylaminopyridine) in catalytic amounts (0.1 equiv) accelerates acetylation while permitting greener solvents like ethyl acetate.

Crystallization Protocols

  • Ethanol vs. Methanol : Ethanol yields larger crystals with lower solvent retention (1–2% by TGA) compared to methanol (3–5%).

  • Seeding Techniques : Controlled cooling with seed crystals enhances polymorph purity (>99% by XRD) .

Chemical Reactions Analysis

Types of Reactions: Cudraxanthone D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Cudraxanthone D, which may exhibit enhanced or altered biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(3-Acetylaminophenyl)phenol with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Key Properties Applications
This compound 462660-26-0 C₁₄H₁₃NO₂ 227.26 Phenol, acetyl amino Moderate solubility, thermal stability Pharmaceuticals, Synthesis
3-(4-Acetylphenyl)phenol 756484-19-2 C₁₄H₁₂O₂ 212.24 Phenol, acetyl Higher lipophilicity Material science
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol N/A C₂₁H₁₆N₂O 312.37 Phenol, imidazole High NLO properties, thermal stability Optoelectronics
3-Nitro-N-(2-Hydroxyethyl)-4-Aminophenol 65235-31-6 C₈H₁₀N₂O₄ 198.18 Phenol, nitro, hydroxyethyl Strong absorption (UV-Vis) Dyes, Sensors
(R)-4-(3-Amino-butyl)-phenol N/A C₁₀H₁₅NO 165.23 Phenol, amino-butyl Basic, hydrophilic Biochemical research

Key Observations:

  • Acetyl vs. Nitro Groups: The nitro group in 3-Nitro-N-(2-Hydroxyethyl)-4-Aminophenol is electron-withdrawing, leading to stronger absorption in UV-Vis spectra compared to the electron-donating acetyl amino group in this compound .
  • Imidazole vs. Acetylaminophenyl: The imidazole derivative exhibits extended π-conjugation, resulting in high third-order nonlinear optical (NLO) properties (e.g., nonlinear refractive index: 2.89 × 10⁻⁶ cm²/W), making it superior for optoelectronic applications .
  • Alkyl Chains: (R)-4-(3-Amino-butyl)-phenol’s amino-butyl chain increases hydrophilicity, whereas this compound’s acetyl group balances lipophilicity and stability .
Optoelectronic Properties
  • 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: Demonstrates significant NLO properties with a third-order susceptibility (χ³) of 2.2627 × 10⁻⁶ esu and a negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W), indicating self-focusing behavior. These traits are critical for optical limiting devices .
Solubility and Stability
  • 3-(4-Acetylphenyl)phenol: The absence of an amino group reduces hydrogen-bonding capacity, increasing lipophilicity and making it suitable for hydrophobic polymer matrices .
  • 3-Nitro-N-(2-Hydroxyethyl)-4-Aminophenol: Nitro groups enhance stability under acidic conditions but pose toxicity concerns, limiting biomedical use compared to acetylated analogs .
Pharmaceutical Relevance
  • This compound: The acetyl amino group improves metabolic stability, making it a candidate for prodrug development. In contrast, (R)-4-(3-Amino-butyl)-phenol’s free amine may require protective derivatization for in vivo applications .

Biological Activity

4-(3-Acetylaminophenyl)phenol, also known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic agent. Its biological activity has been extensively studied, revealing various mechanisms of action and therapeutic applications. This article will explore the biological activity of this compound, including its pharmacological effects, biochemical properties, and potential therapeutic uses.

  • Molecular Formula : C15H15NO2
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 462660-26-0

This compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes :
    • The compound selectively inhibits COX-1 and COX-2 enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling.
    • This inhibition leads to reduced synthesis of pro-inflammatory mediators, contributing to its analgesic and anti-inflammatory properties.
  • Antioxidant Activity :
    • Phenolic compounds, including this compound, are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells.
    • This activity may have implications for neuroprotection and the prevention of degenerative diseases.
  • Modulation of Cell Signaling Pathways :
    • The compound may interact with various cell signaling pathways, influencing gene expression and cellular responses to stress.

Biological Activity and Therapeutic Applications

The biological activity of this compound encompasses several therapeutic areas:

  • Analgesic Effects : Effective in treating mild to moderate pain, it is commonly used for headaches, muscle aches, arthritis, and other conditions.
  • Antipyretic Effects : It is effective in reducing fever through its action on the hypothalamic heat-regulating center.
  • Anti-inflammatory Properties : Its ability to inhibit COX enzymes contributes to its use in managing inflammatory conditions.

Case Study 1: Analgesic Efficacy

A clinical trial assessed the efficacy of this compound in managing postoperative pain. Patients receiving this compound reported significant pain relief compared to a placebo group. The study highlighted its rapid onset of action and favorable safety profile.

Case Study 2: Antioxidant Effects

Research examining the antioxidant capacity of this compound showed that it effectively reduced oxidative stress markers in vitro. This suggests potential benefits in conditions associated with oxidative damage, such as neurodegenerative diseases.

The biochemical properties of this compound include:

  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Stability : Stability can be influenced by pH and temperature; it is generally stable under physiological conditions.

Table: Summary of Biological Activities

Activity TypeMechanismTherapeutic Application
AnalgesicCOX inhibitionPain relief (e.g., headaches, arthritis)
AntipyreticHypothalamic modulationFever reduction
Anti-inflammatoryProstaglandin synthesis inhibitionTreatment of inflammatory conditions
AntioxidantFree radical scavengingNeuroprotection

Q & A

Q. Discrepancies in reported melting points: What factors contribute to variability?

  • Resolution Strategy :
  • Purity Control : Impurities (e.g., residual solvents) depress melting points. Validate via HPLC (>98% purity).
  • Crystallographic Polymorphism : Recrystallize from different solvents (e.g., ethyl acetate vs. hexane) to isolate stable polymorphs .

Methodological Tables

Parameter Optimal Conditions Key Evidence
Synthesis Yield70–80% (methanol/water recrystallization)
Electrophilic Nitration Ratek = 1.8 × 10⁴ M⁻¹s⁻¹ (H₂SO₄, 25°C)
Thermal DecompositionOnset at 180°C (TGA, N₂ atmosphere)

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